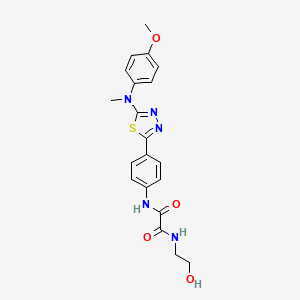

N1-(2-hydroxyethyl)-N2-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N'-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-25(15-7-9-16(29-2)10-8-15)20-24-23-19(30-20)13-3-5-14(6-4-13)22-18(28)17(27)21-11-12-26/h3-10,26H,11-12H2,1-2H3,(H,21,27)(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRMMPZZAGWGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxyethyl)-N2-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C21H23N5O4S

- Molecular Weight : 441.5 g/mol

- CAS Number : 1021218-17-6

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of the oxalamide group further enhances its pharmacological potential.

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole scaffold exhibit significant activity against various bacterial strains and fungi. For instance:

- Inhibition Studies : A series of derivatives demonstrated MIC values ranging from 32–42 μg/mL against Candida albicans and Aspergillus niger, indicating potent antifungal activity compared to standard drugs like fluconazole (MIC = 24–26 μg/mL) .

| Compound | Target Organism | MIC (μg/mL) | Comparison Drug | Comparison MIC (μg/mL) |

|---|---|---|---|---|

| 8d | A. niger | 32 | Fluconazole | 24 |

| 8e | C. albicans | 42 | Fluconazole | 26 |

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. Some studies suggest that these compounds can inhibit viral replication effectively:

- Mechanism of Action : Thiadiazole derivatives have shown to inhibit RNA polymerase activity in viruses such as HCV, with IC50 values reported as low as 0.35 μM for some derivatives .

Anticancer Activity

Research indicates that compounds containing the thiadiazole ring may possess anticancer properties:

- Cytotoxicity Testing : In vitro studies have revealed that certain thiadiazole derivatives exhibit cytotoxic effects on cancer cell lines, with some showing IC50 values in the micromolar range .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with enhanced activity linked to specific substitutions on the thiadiazole ring . -

Antiviral Activity Assessment :

Another research focused on the antiviral properties of thiadiazole compounds against HCV. The study found that specific derivatives could inhibit viral replication significantly, suggesting their potential use in antiviral therapies .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger . The introduction of substituents on the phenyl ring enhances the antibacterial activity, making these compounds promising candidates for developing new antimicrobial agents.

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that thiadiazole derivatives can induce cytotoxic effects in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest . This positions N1-(2-hydroxyethyl)-N2-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)oxalamide as a candidate for further investigation in cancer therapeutics.

Antiviral Activity

There is emerging evidence that compounds similar to this oxalamide exhibit antiviral properties. The interaction between the thiadiazole core and viral proteins may inhibit viral replication processes . This application is particularly relevant in the context of developing treatments for viral infections.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the thiadiazole ring through cyclization reactions.

- Introduction of the oxalamide group via condensation reactions.

- Functionalization at various positions on the aromatic rings to enhance biological activity .

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Thiosemicarbazide, carboxylic acid |

| 2 | Condensation | Oxalyl chloride, amines |

| 3 | Functionalization | Various electrophiles |

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that a series of thiadiazole derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have revealed that certain thiadiazole derivatives can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that modifications to the thiadiazole scaffold can enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering reaction conditions and purification methods?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling thiadiazole intermediates with oxalamide derivatives. For example, refluxing in THF with catalysts (e.g., potassium carbonate in DMF) facilitates nucleophilic substitution or condensation reactions. Purification via recrystallization from ethanol or DMSO/water mixtures is critical to isolate high-purity products . Monitoring reaction progress with TLC (e.g., using silica gel plates and UV visualization) ensures intermediate formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of:

- Spectroscopic techniques : NMR (¹H/¹³C) to verify proton environments and carbon frameworks, particularly the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and oxalamide groups (δ 3.0–4.0 ppm for hydroxyethyl protons).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching the exact mass.

- Elemental analysis : To validate stoichiometry of C, H, N, and S .

Q. What analytical techniques are critical for monitoring synthesis progress?

- Methodological Answer :

- Thin-layer chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (3:7) as mobile phase to track intermediates and final product.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to identify key functional groups responsible for bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modifications to the 4-methoxyphenyl, hydroxyethyl, or thiadiazole moieties. Compare bioactivity (e.g., IC₅₀ values in enzyme inhibition assays).

- Bioisosteric replacement : Replace the thiadiazole ring with oxadiazole (as in ) to evaluate electronic effects on target binding.

- Computational docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinases or DNA gyrase) .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, metabolism (via liver microsome assays), and plasma stability to explain discrepancies.

- Solubility optimization : Use co-solvents (e.g., PEG 400) or nanoparticle formulations to enhance in vivo efficacy.

- Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC₅₀ values and protein binding assays .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., in kinases) using Amber or GROMACS. Analyze hydrogen bonding with the oxalamide group and hydrophobic interactions with the thiadiazole ring.

- Free-energy perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications .

Q. What methodologies resolve discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Cell line profiling : Test cytotoxicity in panels (e.g., NCI-60) to identify lineage-specific sensitivities.

- Mechanistic studies : Perform flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) to differentiate cytostatic vs. cytotoxic effects.

- Microenvironment modeling : Use 3D spheroid cultures to mimic in vivo tumor conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.